1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine
CAS No.: 895935-86-1
Cat. No.: VC9293168
Molecular Formula: C13H17BrN2O3S
Molecular Weight: 361.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine - 895935-86-1](/images/structure/VC9293168.png)
Specification
CAS No. | 895935-86-1 |
---|---|
Molecular Formula | C13H17BrN2O3S |
Molecular Weight | 361.26 g/mol |
IUPAC Name | 2-(4-bromophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Standard InChI | InChI=1S/C13H17BrN2O3S/c1-20(18,19)16-8-6-15(7-9-16)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Standard InChI Key | CSGXGOWXVROTHA-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a piperazine ring substituted at the 1-position with a (4-bromophenyl)acetyl group and at the 4-position with a methylsulfonyl moiety. The (4-bromophenyl)acetyl group introduces aromaticity and electron-withdrawing effects via the bromine atom, while the methylsulfonyl substituent contributes steric bulk and polar character. This combination suggests a molecule with moderate solubility in polar aprotic solvents and potential for intermolecular interactions in biological systems .
Comparative Molecular Analysis
Structurally analogous compounds, such as 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine (CAS 849532-11-2), share the piperazine core and bromophenyl substituents . Key differences include the sulfonyl vs. acetyl linkage and the methoxyethyl vs. methylsulfonyl groups. These analogs exhibit molecular weights ranging from 363.27 to 493.4 g/mol, suggesting that 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine would likely fall within this range .
Synthetic Pathways and Reaction Mechanisms
Precursor Selection and Functional Group Compatibility
The synthesis of 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine would likely involve sequential functionalization of the piperazine ring. A plausible route could begin with:
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N-alkylation of piperazine with methylsulfonyl chloride to introduce the 4-methylsulfonyl group.
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N-acylation at the 1-position using 4-bromophenylacetyl chloride.
Reaction conditions for similar piperazine derivatives often employ polar solvents like dimethyl sulfoxide (DMSO) and temperatures of 60°C, as seen in the synthesis of 1-(4-Bromophenyl)piperazine (CAS 66698-28-0) .
Challenges in Sulfonyl and Acetyl Group Installation
Competitive reactions at the piperazine nitrogen atoms must be controlled. The methylsulfonyl group’s strong electron-withdrawing nature could deactivate the adjacent nitrogen, necessitating protective strategies during acylation. Literature on 1-(4-Bromophenylsulphonyl)-4-[1-(4-pyridyl)piperidin-4-ylcarbonyl]piperazine (PubChem CID 10743771) demonstrates the use of Boc protection for selective functionalization .
Physicochemical Properties
Predicted Solubility and Stability
While experimental data for the target compound are unavailable, analogs suggest:
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Solubility: Moderate solubility in DMSO and dichloromethane due to the sulfonyl group’s polarity.
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Thermal Stability: Decomposition likely above 200°C, consistent with sulfonamide derivatives .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~1,350 cm⁻¹ (S=O stretching) and ~1,680 cm⁻¹ (C=O from acetyl).
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NMR: Distinct signals for the methylsulfonyl protons (~3.0 ppm) and aromatic protons from the bromophenyl group (~7.5 ppm) .
Industrial and Research Applications
Intermediate in Drug Discovery
Piperazine derivatives are key intermediates in synthesizing antipsychotics and antivirals. For example, Cariprazine intermediates listed by Aventus Labs share structural motifs with the target compound .
Material Science Applications
Sulfonated piperazines have been explored as ionic liquids or polymer precursors. The bromine atom in 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine could facilitate cross-coupling reactions in materials synthesis .
Knowledge Gaps and Future Research Directions
Synthesis Optimization
Develop regioselective methods to install acetyl and sulfonyl groups without protective groups. Flow chemistry or microwave-assisted synthesis could improve yields.
Biological Screening
Prioritize in vitro assays against:
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Serotonergic receptors (5-HT₁A/₂A)
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Kinases (e.g., EGFR, VEGFR)
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Microbial targets (e.g., Staphylococcus aureus)
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